molecular formula C24H24N4O4 B10994380 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B10994380
M. Wt: 432.5 g/mol
InChI Key: BTPCOHLTHCBOAD-UHFFFAOYSA-N
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Description

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of benzodiazepines fused with indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives and benzodiazepine precursors. Common synthetic routes could involve:

    Cyclization Reactions: Formation of the benzodiazepine ring system through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the carboxamide group via amidation reactions.

    Functional Group Transformations: Methoxyethyl group introduction through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzodiazepine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the indole or benzodiazepine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, such as potential anti-anxiety or sedative effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety might interact with GABA receptors, while the indole group could bind to other biological targets. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative properties.

    Indomethacin: An indole derivative used as an anti-inflammatory drug.

    Midazolam: Another benzodiazepine with rapid onset of action.

Uniqueness

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its fused benzodiazepine-indole structure, which may confer distinct pharmacological properties compared to other benzodiazepines or indole derivatives.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C24H24N4O4/c1-32-12-11-27-10-8-15-4-5-16(13-21(15)27)22(29)25-17-6-7-19-18(14-17)24(31)28-9-2-3-20(28)23(30)26-19/h4-8,10,13-14,20H,2-3,9,11-12H2,1H3,(H,25,29)(H,26,30)

InChI Key

BTPCOHLTHCBOAD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)C5CCCN5C4=O

Origin of Product

United States

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